dimethyl 2-{1-[(3-bromophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[1-(3-BROMOBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromobenzoyl, ethoxy, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(3-BROMOBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the 3-bromobenzoyl intermediate: This involves the bromination of benzoyl compounds under controlled conditions.
Cyclization reactions: The formation of the tetrahydroquinoline ring system through cyclization reactions involving ethoxy and dimethyl groups.
Introduction of the dithiole moiety: This step involves the reaction of the intermediate with dithiole compounds under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[1-(3-BROMOBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4,5-DIMETHYL 2-[1-(3-BROMOBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(3-BROMOBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylbenzaldehyde: Shares the bromobenzoyl group but lacks the complex tetrahydroquinoline and dithiole moieties.
Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-a)benzimidazole-2,3-dicarboxylate: Similar in having a bromobenzoyl group but differs in the core structure.
Uniqueness
4,5-DIMETHYL 2-[1-(3-BROMOBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C27H24BrNO6S3 |
---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
dimethyl 2-[1-(3-bromobenzoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24BrNO6S3/c1-6-35-16-10-11-18-17(13-16)19(26-37-20(24(31)33-4)21(38-26)25(32)34-5)22(36)27(2,3)29(18)23(30)14-8-7-9-15(28)12-14/h7-13H,6H2,1-5H3 |
InChI Key |
MEIBMYKOKGDOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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